[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate
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Overview
Description
[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate is a complex organic compound with a unique structure that combines a naphthalene ring, a benzoate ester, and an iminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate typically involves a multi-step process. One common method starts with the preparation of the iminomethyl intermediate. This is achieved by reacting 2,4-dimethylbenzaldehyde with an amine to form the imine. The imine is then reacted with naphthalene-2-carboxylic acid to form the naphthyl imine intermediate. Finally, this intermediate is esterified with 4-methylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Oxidation can lead to the formation of naphthoquinones and benzoic acid derivatives.
Reduction: Reduction typically yields amine derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of [1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
4-Phenoxyaniline compound with tetrachlorostannane: Another complex organic compound with distinct properties.
Cromolyn related compound A: A compound with similar structural features but different applications.
Uniqueness
[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate is unique due to its combination of functional groups and aromatic systems, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
Molecular Formula |
C27H23NO2 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
[1-[(2,4-dimethylphenyl)iminomethyl]naphthalen-2-yl] 4-methylbenzoate |
InChI |
InChI=1S/C27H23NO2/c1-18-8-11-22(12-9-18)27(29)30-26-15-13-21-6-4-5-7-23(21)24(26)17-28-25-14-10-19(2)16-20(25)3/h4-17H,1-3H3 |
InChI Key |
FYJMDQRTXLTLKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NC4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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